(6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include boronic acid derivatives, solvents like tetrahydrofuran (THF), and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted pyrimidine compounds .
Scientific Research Applications
(6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid involves its interaction with molecular targets and pathways within biological systems. The boronic acid group can form reversible covalent bonds with specific biomolecules, such as enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-Isopropyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid include other boronic acid derivatives and pyrimidine-based compounds. Examples include:
- Phenylboronic acid
- 2-Aminopyrimidine
- 4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)boronic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyrimidine ring with a boronic acid group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C7H11BN2O3 |
---|---|
Molecular Weight |
181.99 g/mol |
IUPAC Name |
(2-oxo-6-propan-2-yl-1H-pyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O3/c1-4(2)6-5(8(12)13)3-9-7(11)10-6/h3-4,12-13H,1-2H3,(H,9,10,11) |
InChI Key |
CCJADNHBGKQGIZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(NC(=O)N=C1)C(C)C)(O)O |
Origin of Product |
United States |
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